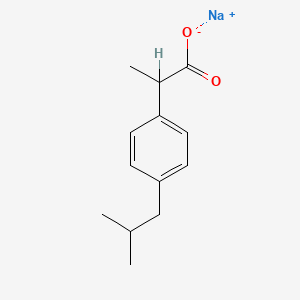
rac-4-Hydroxy Propranolol-d7 Hydrochloride
Vue d'ensemble
Description
“rac-4-Hydroxy Propranolol-d7 Hydrochloride” is a deuterium labeled version of 4-Hydroxypropranolol hydrochloride . It is an active metabolite of Propranolol , a non-selective beta-adrenergic receptor antagonist . The molecular formula of this compound is C16H15D7ClNO3 , and it has a molecular weight of 318.85 g/mol .
Molecular Structure Analysis
The molecular structure of “rac-4-Hydroxy Propranolol-d7 Hydrochloride” is represented by the formula C16H15D7ClNO3 . This indicates that it contains 16 carbon atoms, 15 hydrogen atoms replaced by deuterium, one chlorine atom, one nitrogen atom, three oxygen atoms, and one hydrochloride group.Applications De Recherche Scientifique
Chromatographic Analysis and Enantioselective Separation
- Researchers have explored the use of chromatographic techniques for the enantioselective separation of racemic propranolol hydrochloride, including rac-4-Hydroxy Propranolol-d7 Hydrochloride. Such methods are vital for isolating specific enantiomers for detailed study and application in various fields, including pharmacological research (Geiser et al., 1999).
Novel Sorbents and Nanocomposites for Enantioselective Performance
- Novel sorbents like polydopamine-coated magnetic graphite oxide-metal organic frameworks have shown excellent enantioselectivity for compounds like racemic propranolol hydrochloride. These advancements are significant for the purification and isolation of specific enantiomers, which have distinct biological activities and applications (Ma et al., 2019).
Analytical Method Development for Detection in Biological Samples
- Development of sensitive and reliable assays for the simultaneous determination of propranolol and its metabolites, like 4-hydroxy propranolol, in biological samples has been a significant area of research. This is crucial for pharmacokinetic and pharmacodynamic studies, which further our understanding of the drug's behavior in the body (Partani et al., 2009).
Environmental Applications in Biosorption
- The use of biosorption techniques for the removal of pharmaceutical pollutants like propranolol hydrochloride from water has been studied. This is important for environmental remediation and the management of pharmaceutical waste (Coelho et al., 2020).
Investigation of Cellular Responses to Beta-Adrenergic Agonists
- Research has been conducted on the cellular response to beta-adrenergic agonists, with studies involving analogs of propranolol. Understanding these mechanisms is crucial for developing therapeutic strategies and understanding drug interactions (Shappell et al., 2000).
Synthesis and Characterization of Propranolol Enantiomers
- Studies have been conducted on the chemoenzymatic synthesis of propranolol enantiomers. This research is fundamental to the development of more efficient and eco-friendly synthetic routes for pharmaceuticals (Kong et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UENXPIBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662024 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219908-86-7 | |
| Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








